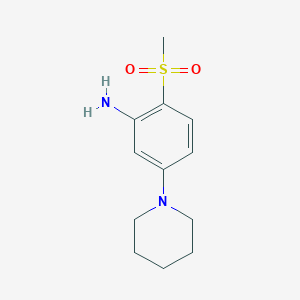

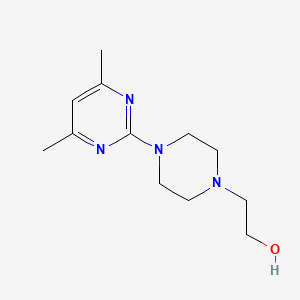

![molecular formula C18H22N2O3 B1328694 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119451-22-7](/img/structure/B1328694.png)

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]-methyl}piperidine-4-carboxylic acid" is a novel heterocyclic compound that is likely to possess interesting chemical and physical properties due to its complex structure. The presence of a piperidine ring and an oxazole moiety suggests potential for biological activity, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of related heterocyclic amino acids has been demonstrated in the literature. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed using a regioselective synthesis approach. The process involved converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with various N-mono-substituted hydrazines to yield the target compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the structure of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid was investigated using FT-IR, NMR, and UV spectroscopy, alongside quantum chemical methods. These studies provide insights into the electronic structure, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .

Chemical Reactions Analysis

Chemical reactions involving related compounds have been explored, such as the alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which yielded different products depending on the reactant ratio. Nitration and conversion into acid chloride and substituted amide were also reported, indicating a range of chemical reactivity that could be expected for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been thoroughly investigated. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was determined by single crystal X-ray diffraction, computational calculations, and FTIR spectroscopy. The study revealed details about the crystal packing, hydrogen bonding, and electrostatic interactions, which are crucial for understanding the physical properties of such compounds .

Scientific Research Applications

DNA Interaction and Fluorescence Staining

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid and its analogues may be involved in DNA interactions, specifically binding to the minor groove of double-stranded DNA. This property is shared by compounds like Hoechst 33258, which is known for its strong affinity to AT-rich sequences of DNA. Such compounds are utilized in biological research for fluorescent DNA staining, aiding in the visualization of chromosomes and nuclear content in cell biology studies (Issar & Kakkar, 2013).

CNS Drug Synthesis

Compounds with structural features similar to 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid, particularly those containing piperidine and related pharmacophoric groups, have been explored for their potential in synthesizing central nervous system (CNS) acting drugs. Such structures are found in several antipsychotic agents and are crucial for the development of novel therapeutic compounds targeting D2-like receptors (Sikazwe et al., 2009).

Chemical Synthesis and Modification

The structural complexity and functional groups present in compounds like 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid make them valuable intermediates in chemical synthesis. Such compounds can undergo various chemical transformations, including nucleophilic aromatic substitution, which is a key reaction in synthesizing diverse organic molecules. This versatility is essential for the development of new materials and active pharmaceutical ingredients (Pietra & Vitali, 1972).

Biocatalyst Inhibition Studies

The carboxylic acid group, as seen in 1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid, is a critical functional group in biocatalysis and biochemistry. Research into how such groups affect microbial biocatalysts, particularly in terms of inhibition, is crucial for developing strategies to enhance the robustness of microbes used in industrial bioproduction processes. Understanding these interactions can lead to improved yields and stability of biocatalysts in the production of renewable chemicals (Jarboe et al., 2013).

properties

IUPAC Name |

1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-3-5-14(6-4-12)17-19-16(13(2)23-17)11-20-9-7-15(8-10-20)18(21)22/h3-6,15H,7-11H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAOOTXRFPFJNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

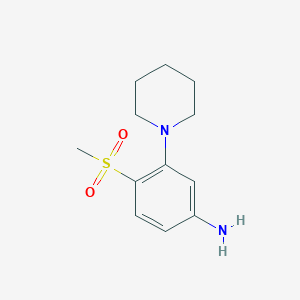

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

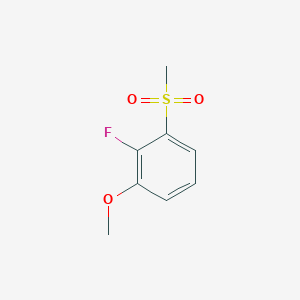

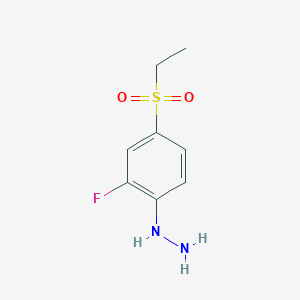

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)